Structural Basis for AG-1909's Unique CYP2C19 Metabolism-Dependent Inhibition Profile
AG-1909 is identified as an in vitro metabolism-dependent inhibitor (MDI) of CYP2C19 . This is a distinct mechanistic category from direct-acting inhibitors. While other PPIs like lansoprazole act as direct-acting CYP2C19 inhibitors (IC50 = 1.2 µM) and are not MDIs (IC50 shift < 1.5-fold), and omeprazole acts as both (IC50 shift 4.2-fold) [1], AG-1909's mechanism is defined by its requirement for NADPH-dependent metabolism to exert full inhibition. This behavior is intrinsically linked to its specific sulfone and hydroxyl structural features .
| Evidence Dimension | Mechanism of CYP2C19 Inhibition |
|---|---|
| Target Compound Data | Metabolism-dependent inhibitor (MDI) of CYP2C19 in vitro |
| Comparator Or Baseline | Lansoprazole: Direct-acting inhibitor (IC50 = 1.2 µM), not an MDI (IC50 shift < 1.5-fold); Omeprazole: MDI (IC50 shift 4.2-fold) [1] |
| Quantified Difference | Qualitative mechanistic difference. AG-1909 is a metabolite with MDI properties, distinct from its parent drug lansoprazole which is a direct inhibitor but not an MDI. |
| Conditions | In vitro enzyme inhibition assays using human liver microsomes (HLM). |
Why This Matters
Procurement of AG-1909 is essential for studies specifically requiring a metabolism-dependent CYP2C19 inhibitor tool, as neither the parent drug lansoprazole nor simple metabolites can replicate this specific mechanism.
- [1] Ogilvie, B. W., et al. (2011). The Proton Pump Inhibitor, Omeprazole, but Not Lansoprazole or Pantoprazole, Is a Metabolism-Dependent Inhibitor of CYP2C19: Implications for Coadministration with Clopidogrel. Drug Metabolism and Disposition, 39(11), 2020-2033. View Source
